molecular formula C16H11Cl3N2O2 B11515607 3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11515607
M. Wt: 369.6 g/mol
InChI Key: NJZLGCCEYJZWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with chlorophenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 3,4-dichlorobenzaldehyde.

    Formation of Intermediate: The reaction between 4-chloroaniline and 3,4-dichlorobenzaldehyde under acidic or basic conditions leads to the formation of an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride or phosphorus oxychloride, to form the pyrrolidine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with similar chlorophenyl substitution but different core structure.

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another compound with chlorophenyl substitution and a thiadiazole ring.

Uniqueness

3-[(4-Chlorophenyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of chlorophenyl and dichlorophenyl groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11Cl3N2O2

Molecular Weight

369.6 g/mol

IUPAC Name

3-(4-chloroanilino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H11Cl3N2O2/c17-9-1-3-10(4-2-9)20-14-8-15(22)21(16(14)23)11-5-6-12(18)13(19)7-11/h1-7,14,20H,8H2

InChI Key

NJZLGCCEYJZWRH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.